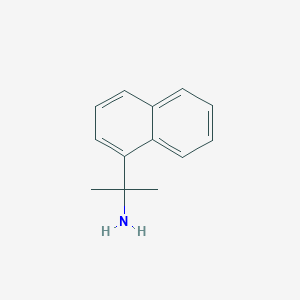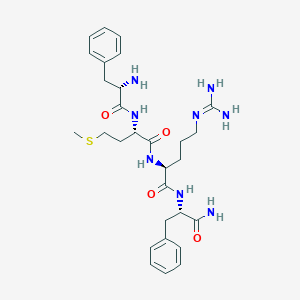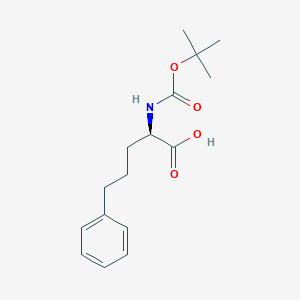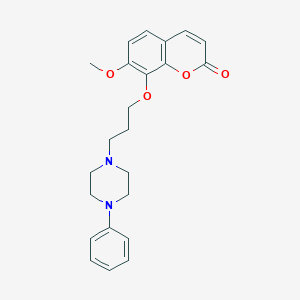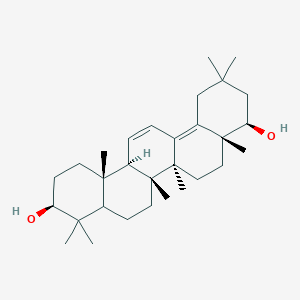![molecular formula C8H7N3O2 B115577 1-methyl-4H-pyrido[3,4-b]pyrazine-2,3-dione CAS No. 146950-62-1](/img/structure/B115577.png)
1-methyl-4H-pyrido[3,4-b]pyrazine-2,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-methyl-4H-pyrido[3,4-b]pyrazine-2,3-dione, also known as MPP, is a heterocyclic compound that has gained attention in the scientific community due to its potential applications in various fields. MPP is a yellow crystalline solid that has a molecular formula of C8H6N4O2 and a molecular weight of 194.16 g/mol.
Aplicaciones Científicas De Investigación
1-methyl-4H-pyrido[3,4-b]pyrazine-2,3-dione has been studied for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, 1-methyl-4H-pyrido[3,4-b]pyrazine-2,3-dione has been found to have anti-inflammatory and anti-tumor properties, making it a potential candidate for the development of new drugs. In agriculture, 1-methyl-4H-pyrido[3,4-b]pyrazine-2,3-dione has been shown to have insecticidal properties, making it a potential candidate for the development of new pesticides. In material science, 1-methyl-4H-pyrido[3,4-b]pyrazine-2,3-dione has been studied for its potential applications in the synthesis of new materials.
Mecanismo De Acción
The mechanism of action of 1-methyl-4H-pyrido[3,4-b]pyrazine-2,3-dione is not fully understood. However, studies have shown that 1-methyl-4H-pyrido[3,4-b]pyrazine-2,3-dione can inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are involved in inflammation. 1-methyl-4H-pyrido[3,4-b]pyrazine-2,3-dione has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
1-methyl-4H-pyrido[3,4-b]pyrazine-2,3-dione has been found to have various biochemical and physiological effects. In vitro studies have shown that 1-methyl-4H-pyrido[3,4-b]pyrazine-2,3-dione can inhibit the proliferation of cancer cells and induce apoptosis. In vivo studies have shown that 1-methyl-4H-pyrido[3,4-b]pyrazine-2,3-dione can reduce inflammation and tumor growth in animal models. 1-methyl-4H-pyrido[3,4-b]pyrazine-2,3-dione has also been shown to have insecticidal properties, making it a potential candidate for the development of new pesticides.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-methyl-4H-pyrido[3,4-b]pyrazine-2,3-dione in lab experiments is that it is relatively easy to synthesize and purify. Another advantage is that it has been shown to have anti-inflammatory and anti-tumor properties, making it a potential candidate for the development of new drugs. One limitation of using 1-methyl-4H-pyrido[3,4-b]pyrazine-2,3-dione in lab experiments is that its mechanism of action is not fully understood, making it difficult to predict its effects in vivo.
Direcciones Futuras
There are several future directions for the study of 1-methyl-4H-pyrido[3,4-b]pyrazine-2,3-dione. One direction is to further investigate its mechanism of action, which could lead to the development of new drugs for the treatment of inflammation and cancer. Another direction is to study its insecticidal properties, which could lead to the development of new pesticides. Additionally, 1-methyl-4H-pyrido[3,4-b]pyrazine-2,3-dione could be studied for its potential applications in material science, such as the synthesis of new materials with unique properties.
Métodos De Síntesis
1-methyl-4H-pyrido[3,4-b]pyrazine-2,3-dione can be synthesized using various methods, including the reaction of 2,3-pyridinedicarboxylic acid with hydrazine hydrate and formaldehyde, or the reaction of 2,3-pyridinedicarboxylic acid with hydrazine hydrate and acetic anhydride. Other methods include the reaction of 2,3-pyridinedicarboxylic acid with hydrazine hydrate and formic acid, or the reaction of 2,3-pyridinedicarboxylic acid with hydrazine hydrate and acetylacetone.
Propiedades
Número CAS |
146950-62-1 |
|---|---|
Nombre del producto |
1-methyl-4H-pyrido[3,4-b]pyrazine-2,3-dione |
Fórmula molecular |
C8H7N3O2 |
Peso molecular |
177.16 g/mol |
Nombre IUPAC |
1-methyl-4H-pyrido[3,4-b]pyrazine-2,3-dione |
InChI |
InChI=1S/C8H7N3O2/c1-11-6-2-3-9-4-5(6)10-7(12)8(11)13/h2-4H,1H3,(H,10,12) |
Clave InChI |
LHMAUSLHAYCGOP-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C=NC=C2)NC(=O)C1=O |
SMILES canónico |
CN1C2=C(C=NC=C2)NC(=O)C1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



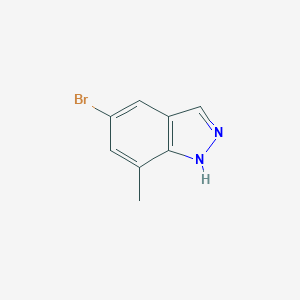
![N-[bis(3-aminopropyl)amino]-N-hydroxynitrous amide](/img/structure/B115498.png)


![(2S,5S)-2-[3-[[2-[(Tert-butyldimethylsilyl)oxy]ethyl]sulfonyl]-5-methoxy-4-propoxyphenyl]-5-(3,4,5-trimethoxyphenyl)tetrahydrofuran](/img/structure/B115506.png)
![1-[(4-Hydrazinophenyl)methyl]-1H-1,2,4-triazole hydrochloride](/img/structure/B115511.png)

![7-Methyl-5,6,7,8-tetrahydro-[1,3]dioxolo[4,5-g]isoquinoline](/img/structure/B115516.png)
